molecular formula C18H19NO B8495194 4-(Benzyloxy)-3-(tert-butyl)benzonitrile

4-(Benzyloxy)-3-(tert-butyl)benzonitrile

Cat. No.: B8495194
M. Wt: 265.3 g/mol
InChI Key: OFHREWSUXAOVKA-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3-(tert-butyl)benzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group (-OCH₂C₆H₅) at the 4-position and a bulky tert-butyl group (-C(CH₃)₃) at the 3-position of the benzene ring. The nitrile (-CN) functional group at the 1-position enhances its utility as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals . Substituted benzonitriles are widely employed as solvents, precursors, and epoxy curing agents, with specific derivatives showing promise in advanced materials, such as thermally activated delayed fluorescence (TADF) compounds for organic light-emitting diodes (OLEDs) .

These structural features position the compound as a versatile intermediate for cross-coupling reactions or further functionalization.

Properties

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

3-tert-butyl-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C18H19NO/c1-18(2,3)16-11-15(12-19)9-10-17(16)20-13-14-7-5-4-6-8-14/h4-11H,13H2,1-3H3

InChI Key

OFHREWSUXAOVKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C#N)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Key Compounds:

Key Difference: The absence of a benzyloxy group reduces steric bulk and alters polarity. Applications: Likely used in pharmaceutical intermediates where deprotection of the hydroxy group is required.

4-Benzyloxy-3-methoxybenzonitrile (Synthesized in )

  • Substituents : Benzyloxy (-OCH₂C₆H₅) at 4-position, methoxy (-OCH₃) at 3-position.
  • Key Difference : Methoxy groups are electron-donating, which may stabilize the aromatic ring differently compared to the electron-neutral tert-butyl group. This affects electronic properties in reactions like electrophilic substitution .
  • Synthesis : Prepared via diazonium salt intermediacy and cyanide substitution (yield: 65%, m.p. 411–412 K) .

4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1)

  • Substituents : Bromo (-Br) at 4-position, trifluoromethyl (-CF₃) at 3-position.
  • Key Difference : Strong electron-withdrawing groups (-Br, -CF₃) increase electrophilicity, enhancing reactivity in Suzuki-Miyaura couplings. The absence of an oxygen-based substituent reduces solubility in polar solvents .
  • Applications : Intermediate in agrochemicals or fluorinated pharmaceuticals.

Physicochemical Properties

Compound Molecular Weight Substituents (Positions) Boiling/Melting Point Key Reactivity Features
4-(Benzyloxy)-3-(tert-butyl)benzonitrile ~281.36* -OCH₂C₆H₅ (4), -C(CH₃)₃ (3) Not reported Steric hindrance, moderate polarity
3-tert-Butyl-4-hydroxybenzonitrile ~191.23 -OH (4), -C(CH₃)₃ (3) Not reported High polarity, hydrogen bonding
4-Benzyloxy-3-methoxybenzonitrile ~255.28 -OCH₂C₆H₅ (4), -OCH₃ (3) m.p. 411–412 K Electron-rich aromatic system
4-Bromo-3-(trifluoromethyl)benzonitrile 260.03 -Br (4), -CF₃ (3) Not reported Electron-deficient, halogenated reactivity

*Calculated based on molecular formula.

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